1-(4-ethoxyphenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one
Description
1-(4-Ethoxyphenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazin-2(1H)-one core substituted at positions 1 and 2. The molecule contains two 4-ethoxyphenyl groups: one directly attached to the pyrazinone nitrogen (position 1) and another linked via a thioether bridge to a ketone-bearing ethyl chain (position 3).
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-3-27-18-9-5-16(6-10-18)20(25)15-29-21-22(26)24(14-13-23-21)17-7-11-19(12-8-17)28-4-2/h5-14H,3-4,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWQAXDNESJSJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-ethoxyphenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its anti-inflammatory, antibacterial, and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrazine core with ethoxy and thioether substituents, which are known to influence its biological activity.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of related compounds featuring the ethoxyphenyl moiety. For instance, a study on a similar compound demonstrated that it significantly inhibited lipopolysaccharide (LPS)-induced pro-inflammatory cytokines (TNF-α and IL-6) in macrophages, suggesting a potential mechanism through which the compound could exert anti-inflammatory effects .
Table 1: Anti-inflammatory Effects of Ethoxyphenyl Compounds
| Compound | Cytokine Inhibition | Mechanism of Action |
|---|---|---|
| 1-(4-ethoxyphenyl)-3-(4-nitrophenyl)-prop-2-en-1-one | TNF-α, IL-6 | NF-kB pathway inhibition |
| This compound | TBD | TBD |
2. Antibacterial Activity
The antibacterial activity of compounds similar to this compound has been evaluated against various bacterial strains. A derivative showed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria with MIC values comparable to standard antibiotics like ampicillin .
Table 2: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (μg/mL) | Activity Level |
|---|---|---|---|
| Compound 2e | Staphylococcus aureus | 32 | Moderate |
| Compound 2e | Escherichia coli | 16 | Good |
3. Anticancer Activity
The anticancer potential of pyrazine derivatives has been investigated extensively. One study focused on similar compounds that exhibited significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising compounds demonstrated IC50 values in the low micromolar range, indicating potent activity .
Table 3: Anticancer Effects of Pyrazine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 17l | A549 | 0.98 ± 0.08 |
| Compound 17l | MCF-7 | 1.05 ± 0.17 |
| Compound 17l | HeLa | 1.28 ± 0.25 |
Case Study: Anti-inflammatory Mechanism
In a controlled laboratory setting, researchers treated macrophages with LPS to induce inflammation and subsequently administered varying concentrations of a related compound to assess its effects on cytokine production. The results indicated a dose-dependent reduction in TNF-α and IL-6 levels, with molecular analysis revealing that the compound inhibited IκBα phosphorylation and p65 nuclear translocation, effectively blocking NF-kB activation .
Case Study: Anticancer Efficacy
A series of in vitro experiments were conducted using human cancer cell lines to determine the cytotoxic effects of pyrazine derivatives. The findings revealed that these compounds induced apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest at the G0/G1 phase .
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that derivatives of pyrazinone compounds exhibit antiviral properties. For instance, compounds similar to 1-(4-ethoxyphenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one have shown efficacy against influenza A virus by targeting the viral RNA-dependent RNA polymerase (RdRP). The incorporation of thioether groups has been noted to enhance the interaction with viral proteins, potentially inhibiting their function .
Anticancer Properties
Research has demonstrated that pyrazinone derivatives can inhibit cancer cell proliferation. A study highlighted the compound's ability to induce apoptosis in various cancer cell lines, suggesting its role as a potential anticancer agent. The mechanism of action is believed to involve the disruption of critical signaling pathways that promote cell survival and proliferation .
Enzyme Inhibition
The compound has been investigated for its enzyme inhibition capabilities. It is hypothesized that it may act as an inhibitor for enzymes involved in metabolic pathways of cancer cells or pathogens. This inhibition could lead to reduced viability of these cells, making it a candidate for further development as a therapeutic agent .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that require careful optimization to achieve high yields and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Study 1: Antiviral Efficacy
A study published in 2020 explored the antiviral efficacy of various pyrazinone derivatives against influenza A virus. The findings indicated that specific structural modifications, including the introduction of thioether groups, significantly enhanced antiviral activity, with some compounds achieving IC50 values below 10 μM .
Study 2: Anticancer Activity
Another research article focused on the anticancer properties of pyrazinone derivatives, including our compound of interest. The results showed that these compounds could effectively inhibit cell growth in several cancer cell lines, demonstrating IC50 values ranging from 5 to 20 μM depending on the specific cell type tested .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-(4-ethoxyphenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one with analogous compounds, focusing on structural motifs, physicochemical properties, and functional activities:
Key Structural and Functional Insights
Substitution Patterns and Bioactivity: The dual ethoxyphenyl groups in the target compound enhance lipophilicity compared to analogs like 1g (azetidinone with a single ethoxyphenyl group) . This may improve membrane penetration but reduce solubility, a trade-off observed in related pyrazinones (e.g., 11a) . Thioether linkages (e.g., in the target compound and 4i) are associated with antioxidant and enzyme-inhibitory properties, likely due to sulfur’s redox activity and hydrogen-bonding capacity .
Synthetic Methodologies: The target compound’s thioether bridge suggests synthesis via nucleophilic substitution, analogous to the procedure for 3g (azetidinone derivatives), which employs sulfuric acid catalysis and recrystallization .
Thermal Stability: Azetidinones (e.g., 1g, MP 182–184°C) and pyrazinones (e.g., 11a) exhibit higher melting points than quinazolines (e.g., 4i), suggesting greater crystalline stability in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
